molecular formula C18H18N2O4 B2582458 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol CAS No. 879435-10-6

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B2582458
CAS No.: 879435-10-6
M. Wt: 326.352
InChI Key: PIABKEHWNHBXJJ-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a high-purity organic compound with the CAS Number 879435-10-6 and a molecular formula of C18H18N2O4 . It has a molecular weight of 326.35 g/mol. This chemical is part of a class of pyrazole derivatives, which are aromatic heterocyclic compounds known for their diverse applications in scientific research and development, particularly in the fields of medicinal chemistry and material science . Researchers can procure this compound with confidence in its quality, as it is available with a purity of 90% or higher . It is offered in various quantities to suit different research needs, including 5mg, 25mg, and 40mg options . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(24-14-6-4-5-12(9-14)22-2)17(20-19-11)15-8-7-13(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABKEHWNHBXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the reaction of 3-methoxyphenol with 3-bromanisole in the presence of a copper catalyst, followed by the cleavage of methyl groups using hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic aromatic substitutions are common, with reagents like halogens and nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptors, inhibiting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole derivatives, focusing on substituent variations, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents LogP* TPSA* (Ų) Notable Properties/Activities Reference
5-Methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol (Target) C₁₉H₁₈N₂O₅ 3-Methoxyphenoxy, 5-methyl, 5-methoxy-2-hydroxyphenyl ~4.2 83.7 Potential anti-inflammatory activity Estimated
5-Ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol C₂₀H₂₀N₂O₅ Ethoxy instead of methoxy at phenyl ring 3.8 76.6 Higher lipophilicity; environmental persistence predicted
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol C₁₈H₁₈N₂O₄ 4-Methoxyphenyl instead of 3-methoxyphenoxy ~3.5 72.9 Reduced steric hindrance; improved solubility
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol C₁₆H₁₄N₂O₃ Phenoxy group (no methyl/methoxy on phenoxy) ~3.1 66.8 Lower molecular weight; simpler synthesis
5-Methoxy-2-(1H-pyrazol-3-yl)phenol C₁₀H₁₀N₂O₂ No substituents on pyrazole or phenoxy groups ~1.8 58.2 Minimal steric effects; baseline for SAR studies

*LogP (octanol-water partition coefficient) and TPSA (topological polar surface area) estimated using computational tools (e.g., Open Babel).

Structural Analysis

Replacement of the 3-methoxyphenoxy group with a 4-methoxyphenyl group () lowers LogP (~3.5) due to reduced oxygen content and altered π-π stacking interactions .

Hydrogen Bonding and Solubility: The target compound’s TPSA (83.7 Ų) is higher than its analogs due to additional hydroxyl and methoxy groups, favoring hydrogen bonding with biological targets but limiting blood-brain barrier penetration. The phenoxy-substituted derivative () has a lower TPSA (66.8 Ų), suggesting improved bioavailability .

Synthetic Accessibility :

  • The simpler analog () is synthesized via direct condensation of hydrazines with diketones, while the target compound requires multi-step functionalization, including etherification and regioselective pyrazole formation .

Crystallographic and Stability Insights

  • The crystal structure of a related compound () reveals dihedral angles (<50°) between aromatic rings, stabilizing the molecule via intramolecular interactions. The target compound’s 3-methoxyphenoxy group may introduce torsional strain, affecting crystallinity .
  • Hydrogen bonding (O-H···N) observed in analogs () suggests similar intermolecular interactions in the target compound, influencing thermal stability and solubility .

Biological Activity

5-Methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C18H18N2O4C_{18}H_{18}N_2O_4 with a molecular weight of approximately 326.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways, influencing processes such as inflammation and cell proliferation.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against various cancer-related targets such as BRAF(V600E) and EGFR. A study highlighted the structure-activity relationships (SAR) of pyrazole derivatives, emphasizing their potential in drug design for cancer therapy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is crucial for developing treatments for inflammatory diseases .

Antimicrobial Properties

This compound demonstrates selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate promising efficacy against various microbial strains .

Case Studies

Study FocusFindingsReference
Antitumor EfficacyInhibition of BRAF(V600E) and EGFR pathways
Anti-inflammatory ActivityReduction in nitric oxide production
Antibacterial ActivityEffective against E. faecalis (MIC = 8 μM)

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions including Suzuki coupling methods. Its applications extend beyond basic research; it serves as a building block for developing more complex pharmacological agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine derivatives (e.g., phenylhydrazine) in ethanol/acetic acid under reflux (7–10 hours) to form the pyrazole core .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for phenoxy group introduction) using catalysts like Pd(PPh₃)₄ .
  • Critical factors :
  • Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance reaction kinetics for coupling steps, while ethanol improves cyclization yields .
  • Temperature : Reflux conditions (~80°C) are optimal for cyclization; higher temperatures (>100°C) may degrade sensitive methoxy groups .
    • Yield optimization : Purification via silica gel chromatography and recrystallization (ethanol/water) achieves ~45–60% purity .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation?

  • 1H/13C NMR : Key for confirming methoxy (-OCH₃), phenolic (-OH), and pyrazole proton environments. For example:
  • Phenolic -OH appears as a singlet at δ ~10.5 ppm (d6-DMSO) .
  • Pyrazole C-3 and C-5 carbons resonate at δ ~145–155 ppm in 13C NMR .
    • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen bonding (O-H⋯N, ~2.8 Å) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ with <2 ppm error .

Q. How can solubility challenges be addressed for in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted with PBS or cell culture media .
  • Structural analogs : Introduce hydrophilic groups (e.g., -SO₃H or -COOH) at the 5-methyl position without disrupting the pyrazole core .
  • Formulation : Nanoencapsulation (liposomes or cyclodextrins) improves aqueous stability .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., GSK-3β) using ATP-competitive assays (IC₅₀ determination) .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potential .

Advanced Research Questions

Q. How can computational modeling predict tautomeric behavior in the pyrazole ring?

  • DFT calculations : Optimize tautomer geometries (e.g., keto-enol forms) at the B3LYP/6-31G* level to identify energetically favorable states .
  • MD simulations : Solvent effects (e.g., DMSO vs. water) on tautomer stability can be modeled using GROMACS .
  • Experimental validation : Compare computational results with variable-temperature NMR .

Q. What mechanistic insights exist for regioselective functionalization of the pyrazole ring?

  • Electrophilic substitution : The 4-position is more reactive due to electron-donating methoxy groups, enabling selective iodination (NIS/AcOH) or nitration .
  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki) favor the 3-position when protected by bulky groups .
  • Kinetic vs. thermodynamic control : Lower temperatures (~0°C) favor kinetic products (e.g., mono-substitution), while reflux favors thermodynamic outcomes .

Q. What crystallographic challenges arise, and how can hydrogen bonding guide polymorph design?

  • Challenges : Crystal twinning and weak diffraction due to flexible methoxyphenoxy side chains .
  • Mitigation :
  • Use high-resolution data (≤0.8 Å) with SHELXL for anisotropic refinement .
  • Analyze hydrogen-bonding motifs (e.g., O-H⋯N vs. C-H⋯O) via graph-set analysis to predict packing patterns .
    • Polymorph control : Recrystallize from ethanol/acetone mixtures to favor specific H-bond networks .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

  • Key modifications :
Position Modification Effect Reference
5-MethylReplace with -CF₃Enhanced kinase inhibition
3-MethoxyphenoxySubstitute with -ClImproved anti-inflammatory activity
  • Methodology : Synthesize analogs via parallel synthesis and test in dose-response assays .

Q. How should researchers resolve contradictions in reported biological activities?

  • Case study : Discrepancies in GSK-3β inhibition (Ki = 24 nM vs. >1 µM) may arise from assay conditions (e.g., ATP concentration) .
  • Resolution :
  • Standardize assays (e.g., constant [ATP] = 100 µM).
  • Use isothermal titration calorimetry (ITC) for direct binding measurements .
    • Systematic analysis : Compare substituent effects across homologs (e.g., 3-methoxy vs. 4-ethoxy) .

Q. What green chemistry approaches can improve synthesis sustainability?

  • Solvent replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of DMF .
  • Catalysis : Immobilized Pd nanoparticles reduce metal leaching in coupling reactions .
  • Waste reduction : Employ flow chemistry for continuous purification and ~90% solvent recovery .

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